Eugenol-d3

Description

Properties

IUPAC Name |

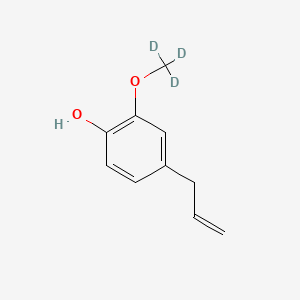

4-prop-2-enyl-2-(trideuteriomethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7,11H,1,4H2,2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAFCDWBNXTKKO-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stability and Storage of Eugenol-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Eugenol-d3. Understanding the stability profile of this isotopically labeled compound is critical for its effective use in research and development, particularly in applications requiring accurate quantification and maintenance of chemical integrity. This document details known stability information, potential degradation pathways, and recommended analytical methodologies for assessing stability, drawing upon data from its non-deuterated analogue, eugenol, as a close surrogate.

Introduction to this compound

This compound is the deuterated form of eugenol, a naturally occurring phenolic compound found in essential oils of clove, nutmeg, and cinnamon. The deuterium labeling at the methoxy group makes it a valuable internal standard for mass spectrometry-based quantitative analysis of eugenol in various biological and chemical matrices. Its applications span pharmacokinetic studies, metabolic research, and therapeutic drug monitoring. Given its role as a standard, maintaining its stability and purity is paramount for generating reliable and accurate experimental data.

Recommended Storage Conditions

Proper storage is crucial to minimize degradation and ensure the long-term stability of this compound. The following conditions are recommended based on information from various suppliers.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Additional Notes |

| Pure (Neat) Form | -20°C | Up to 3 years | Protect from light. |

| 4°C | Up to 2 years | Protect from light. | |

| In Solvent | -80°C | Up to 6 months | Use airtight containers to prevent solvent evaporation. |

| -20°C | Up to 1 month | Use airtight containers to prevent solvent evaporation. |

Note: It is crucial to refer to the certificate of analysis provided by the supplier for lot-specific storage recommendations.

Stability Profile and Degradation Pathways

This compound, like its non-deuterated counterpart, is susceptible to degradation under certain environmental conditions. The primary factors influencing its stability are light, temperature, and oxidizing agents.

Light Sensitivity

Eugenol is known to be light-sensitive[1]. Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to degradation. It is imperative to store this compound in amber vials or otherwise protected from light to prevent photodegradation. Studies on eugenol have shown that it can undergo rapid photooxidation, especially in the presence of sensitizers[2].

Thermal Degradation

Elevated temperatures can accelerate the degradation of this compound. Thermogravimetric analysis of eugenol shows that weight loss due to vaporization begins around 134°C, with significant degradation occurring at higher temperatures[3]. The thermal degradation of eugenol can yield various products, including vanillin and benzene, particularly at high temperatures[4]. For solutions, the choice of solvent and its volatility at different temperatures should also be considered.

Oxidative Degradation

The phenolic hydroxyl and allyl groups in the this compound molecule are susceptible to oxidation[4]. Oxidation can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents. The primary oxidation products of eugenol include eugenol epoxide, vicinal diols, aldehydes, and carboxylic acids. The specific products formed depend on the oxidizing agent and reaction conditions. For instance, oxidation with potassium permanganate can lead to the formation of a vicinal diol[1][3].

The following diagram illustrates a potential oxidative degradation pathway for this compound, based on known reactions of eugenol.

Caption: Potential Oxidative Degradation Pathway of this compound.

pH Stability

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in experimental settings, it is essential to employ stability-indicating analytical methods. These methods should be able to separate the intact compound from its potential degradation products.

Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for assessing the stability of phenolic compounds. A validated, stability-indicating HPLC method is crucial for accurate quantification.

Protocol: Development of a Stability-Indicating RP-HPLC Method for this compound

-

Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point[6][7].

-

Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water is commonly used. A typical starting point is 60:40 (v/v) methanol:water[6][7]. The mobile phase composition should be optimized to achieve adequate separation of this compound from its degradation products.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point[8].

-

Detection Wavelength: The detection wavelength should be set at the maximum absorbance of this compound, which is typically around 280 nm[6][7].

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound. This involves subjecting the sample to stress conditions to intentionally generate degradation products.

-

Acid/Base Hydrolysis: Treat the sample with 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60°C).

-

Oxidation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid sample or a solution to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution to UV light (e.g., 254 nm) and/or white light.

-

-

Method Validation: The developed HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ)[9].

The following workflow illustrates the process of developing and validating a stability-indicating HPLC method.

Caption: Workflow for Developing a Stability-Indicating HPLC Method.

GC-MS for Stability and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It can be used to separate and identify potential degradation products.

Protocol: GC-MS Analysis of this compound

-

Instrumentation: A standard GC-MS system.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Split or splitless injection depending on the concentration of the sample. The injector temperature is typically set around 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the components. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

-

Mass Spectrometry: The mass spectrometer should be operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown degradation products or in selected ion monitoring (SIM) mode for targeted quantification of this compound.

-

Sample Preparation: Samples may need to be derivatized (e.g., acetylation of the hydroxyl group) to improve chromatographic performance and volatility, although this may not be necessary for this compound itself[10].

Impact of Stability on Research Applications

The stability of this compound is a critical factor in its primary application as an internal standard. Degradation of the standard can lead to inaccurate quantification of the target analyte (eugenol).

Logical Relationship: Stability and Data Integrity

Caption: Impact of this compound Stability on Data Integrity.

Conclusion

The stability of this compound is a critical consideration for its use in research and drug development. While specific quantitative stability data for the deuterated form is limited, the known stability profile of eugenol provides a strong basis for handling and storage recommendations. Protection from light, elevated temperatures, and oxidizing conditions is paramount. For applications requiring the highest level of accuracy, the use of validated stability-indicating analytical methods, such as HPLC and GC-MS, is essential to monitor the purity and integrity of this compound. By adhering to the guidelines presented in this document, researchers can ensure the reliability of their experimental results and the overall success of their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. doaj.org [doaj.org]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. [PDF] DIRECT OXIDATION OF EUGENOL USING A PERMANGANATE | Semantic Scholar [semanticscholar.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. itjfs.com [itjfs.com]

- 9. scispace.com [scispace.com]

- 10. jfse-ojs-tamu.tdl.org [jfse-ojs-tamu.tdl.org]

In-Depth Technical Guide: Health and Safety Considerations for Handling Eugenol-d3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Eugenol-d3 is a deuterated form of Eugenol, and specific safety and toxicity data for the deuterated compound are limited. Therefore, this guide largely relies on the established safety profile of Eugenol as a close surrogate. It is imperative to consult the official SDS provided by the supplier before handling this compound and to conduct a thorough risk assessment for any specific experimental protocol.

Introduction

This compound, the deuterium-labeled analogue of Eugenol, serves as a critical internal standard for the precise quantification of Eugenol in various biological and chemical matrices using mass spectrometry-based methods. While the substitution of protium with deuterium is not expected to significantly alter the macroscopic chemical hazards, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the health and safety considerations, handling procedures, and emergency responses pertinent to this compound.

Chemical and Physical Properties

The physical and chemical properties of Eugenol are summarized below. These values should be considered as close approximations for this compound.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₉D₃O₂ | [1] |

| Molecular Weight | 167.22 g/mol | [1] |

| Appearance | Colorless to pale yellow oily liquid | [2] |

| Odor | Pleasant, spicy, clove-like | [2] |

| Boiling Point | 254 °C (489 °F; 527 K) | [2] |

| Melting Point | -7.5 °C (18.5 °F; 265.6 K) | [2] |

| Density | 1.06 g/cm³ | [2] |

| Flash Point | 104 °C (219 °F; 377 K) | [2] |

| Solubility | Soluble in ethanol, ether, and chloroform. Slightly soluble in water. | [3] |

Toxicological Data

Toxicological data for Eugenol are provided as a reference for assessing the potential hazards of this compound.

| Parameter | Value | Species | Reference |

| LD50 (Oral) | 1930 mg/kg | Rat | [3][4] |

| LD50 (Oral) | 2680 mg/kg | Rat | [5] |

| LD50 (Oral) | >2,000 mg/kg | Rat | [6][7] |

| LC50 (Inhalation) | >2.58 mg/L (4 hours) | Rat | [6] |

Health Effects:

-

Ingestion: Harmful if swallowed.[4] Ingestion of large amounts may cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[4][8] In severe cases of overdose, it can lead to liver damage, convulsions, and even coma.[2][8]

-

Inhalation: May cause respiratory tract irritation.[8] High concentrations of vapor can lead to dizziness and shallow breathing.[8]

-

Skin Contact: Causes skin irritation.[4][5] Prolonged or repeated contact may lead to allergic contact dermatitis.[4][8]

-

Eye Contact: Causes serious eye irritation and may lead to burns.[1][5][8]

Hazard Identification and Classification

Based on the data for Eugenol, this compound should be handled as a hazardous substance.

| Hazard Category | Classification |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |

| Skin Irritation | Category 2 (Causes skin irritation) |

| Eye Irritation | Category 2A (Causes serious eye irritation) |

| Skin Sensitization | Category 1 (May cause an allergic skin reaction) |

NFPA 704 Diamond:

[8]

-

Health (Blue): 2 - Can cause temporary incapacitation or residual injury.

-

Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur.

-

Instability (Yellow): 0 - Normally stable, even under fire conditions.

-

Special (White): (No symbol)

Safe Handling and Storage

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear impervious gloves such as nitrile or butyl rubber.[4][9] A lab coat or other protective clothing should be worn to prevent skin contact.[4]

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood.[7] If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[8]

Handling Procedures

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[4][7]

-

Use in a well-ventilated area or a chemical fume hood.[7]

-

Do not eat, drink, or smoke in areas where this compound is handled.[1]

-

Wash hands thoroughly with soap and water after handling.[5]

-

Keep containers tightly closed when not in use.[5]

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]

-

Protect from light and air.[8][10] Storage under an inert atmosphere is recommended.[10]

-

Keep containers tightly sealed to prevent leakage.[4]

Emergency Procedures

First Aid Measures

-

Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and give small quantities of water to drink.[1] Seek immediate medical attention.[5]

-

Inhalation: Move the person to fresh air.[7] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention if symptoms persist.[1]

-

Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation or a rash occurs, seek medical advice.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[5]

Spills and Leaks

-

Small Spills: Remove all ignition sources.[8] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][4] Place the absorbed material in a suitable, labeled container for disposal.[4] Clean the spill area with 60-70% ethanol followed by soap and water.[8]

-

Large Spills: Evacuate the area.[1] Wear appropriate PPE, including respiratory protection.[1] Contain the spill to prevent it from entering drains or waterways.[7] Follow the same procedure as for small spills for cleanup.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3][5]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The substance is combustible.[8] When heated to decomposition, it may emit acrid smoke and irritating fumes of carbon monoxide and carbon dioxide.[4][5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[4] Dispose of the chemical and any contaminated materials through a licensed waste disposal contractor.[1] Do not allow the material to enter drains or waterways.[7]

Experimental Protocols

The following is a general protocol for the use of this compound as an internal standard. This should be adapted based on the specific requirements of the experiment and a thorough risk assessment.

Preparation of Stock and Working Solutions

-

Risk Assessment: Before starting, perform a risk assessment for the preparation of solutions, considering the concentration and volume.

-

PPE: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Conduct all weighing and solution preparation in a chemical fume hood.

-

Procedure:

-

Accurately weigh the required amount of this compound.

-

Dissolve in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration.

-

Prepare working solutions by diluting the stock solution as required for the experiment.

-

-

Storage: Store stock and working solutions in tightly sealed containers at -20°C, protected from light.

Sample Preparation and Analysis

-

Spiking: Add a known amount of the this compound internal standard solution to each sample before extraction.

-

Extraction: Perform the sample extraction according to the validated method for the analyte of interest (Eugenol).

-

Analysis: Analyze the extracted samples using a suitable analytical technique, such as GC-MS or LC-MS.

Biological Pathways and Visualization

Eugenol has been shown to exert its biological effects through various signaling pathways. One of the key pathways modulated by Eugenol is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cell proliferation.[11][12][13] Eugenol can suppress the activation of NF-κB, thereby inhibiting the expression of downstream pro-inflammatory and proliferative genes.[11][12]

References

- 1. dental.keystoneindustries.com [dental.keystoneindustries.com]

- 2. Eugenol - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. dhpsupply.com [dhpsupply.com]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. indenta.com [indenta.com]

- 8. EUGENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. carlroth.com [carlroth.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Eugenol inhibits cell proliferation via NF-κB suppression in a rat model of gastric carcinogenesis induced by MNNG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Eugenol suppresses the proliferation and invasion of TNF-α-induced fibroblast-like synoviocytes via regulating NF-κB and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Application of Eugenol-d3 in Unraveling Eugenol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol, a naturally occurring phenolic compound found in essential oils of plants like clove and cinnamon, has garnered significant interest in the pharmaceutical and food industries for its diverse biological activities. Understanding its metabolic fate is crucial for evaluating its safety and efficacy. Eugenol-d3, a deuterated analog of eugenol, serves as a powerful tool in metabolic research. As a stable isotope-labeled internal standard, it enables precise and accurate quantification of eugenol and its metabolites in complex biological matrices. This technical guide provides an in-depth overview of the potential applications of this compound in metabolic research, focusing on the enzymes involved, pharmacokinetic parameters, and detailed experimental protocols.

Core Principles of Eugenol Metabolism

Eugenol undergoes extensive phase I and phase II metabolism, primarily in the liver, leading to the formation of various metabolites that are subsequently excreted. The major metabolic pathways include glucuronidation, sulfation, and oxidation.

Phase I Metabolism: This phase involves the modification of the eugenol molecule, primarily through oxidation reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

Phase II Metabolism: In this phase, the modified or parent eugenol molecule is conjugated with endogenous molecules to increase its water solubility and facilitate its excretion. The key phase II reactions for eugenol are glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs).

The Role of this compound in Metabolic Studies

This compound, in which three hydrogen atoms on the methoxy group are replaced with deuterium, is an ideal internal standard for quantitative bioanalysis. Its chemical and physical properties are nearly identical to those of eugenol, ensuring similar extraction recovery and ionization efficiency in mass spectrometry. However, its increased mass allows it to be distinguished from the unlabeled eugenol and its metabolites, enabling accurate quantification.

The primary application of this compound is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise measurement of eugenol concentrations in biological samples such as plasma, urine, and liver microsomes. This is essential for pharmacokinetic studies and for determining the kinetics of metabolic reactions.

Key Enzymes in Eugenol Metabolism

Several specific enzyme isoforms have been identified as key players in the metabolism of eugenol.

Cytochrome P450 (CYP) Isoforms

In vitro studies using human liver microsomes have shown that several CYP isoforms are involved in the oxidative metabolism of eugenol. Furthermore, eugenol has been demonstrated to inhibit the activity of these enzymes to varying degrees.

| CYP Isoform | Role in Eugenol Metabolism | Inhibition by Eugenol (IC50) |

| CYP1A1 | Involved in oxidative metabolism. | Not extensively quantified. |

| CYP1A2 | Minor role in metabolism. | Inhibition observed at higher concentrations. |

| CYP2C9 | Significant role in metabolism. | Potent inhibition. |

| CYP2D6 | Moderate role in metabolism. | 11.09 ± 3.49 µM[1] |

| CYP3A4 | Major role in metabolism. | 13.48 ± 3.86 µM[1] |

UDP-Glucuronosyltransferase (UGT) Isoforms

Glucuronidation is a major metabolic pathway for eugenol. Studies in rats have indicated that specific UGT isoforms are upregulated in response to eugenol exposure.

| UGT Isoform | Role in Eugenol Glucuronidation |

| UGT1A6 | Upregulated by eugenol administration in rats.[2] |

| UGT1A7 | Upregulated by eugenol administration in rats.[2] |

| UGT2B1 | Upregulated by eugenol administration in rats.[2] |

Sulfotransferase (SULT) Isoforms

Sulfation is another important phase II conjugation pathway for eugenol.

| SULT Isoform | Role in Eugenol Sulfation |

| SULT1A1 | Likely involved in the sulfation of eugenol's phenolic group. |

| SULT1C2 | Potentially involved in the sulfation of eugenol. |

Pharmacokinetic Profile of Eugenol

Pharmacokinetic studies, often employing deuterated internal standards like this compound for accurate quantification, have been conducted in animal models to understand the absorption, distribution, metabolism, and excretion of eugenol. The following table summarizes key pharmacokinetic parameters of eugenol in rats from various studies.

| Parameter | Route of Administration | Dose | Value | Reference |

| Cmax (Maximum Concentration) | Oral | 40 mg/kg | ~0.25 µg/mL | |

| Tmax (Time to Cmax) | Oral | 40 mg/kg | ~15 min | |

| t1/2 (Half-life) | Intravenous | 20 mg/kg | 19.4 ± 2.1 min | |

| AUC (Area Under the Curve) | Intravenous | 20 mg/kg | 174.8 ± 3.1 µg·mL−1·min | |

| Cl (Clearance) | Intravenous | 20 mg/kg | 114 ± 2 mL·min−1·kg−1 | |

| Vd (Volume of Distribution) | Intravenous | 20 mg/kg | 3212 ± 247 mL/Kg |

Experimental Protocols

In Vitro Metabolism of Eugenol using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of eugenol in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Eugenol

-

This compound (as internal standard)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

UDPGA (for glucuronidation assays)

-

PAPS (for sulfation assays)

-

Alamethicin (to activate UGTs)

-

Acetonitrile (for reaction termination)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures: In a microcentrifuge tube, pre-warm a mixture of HLMs (e.g., 0.5 mg/mL final concentration) and potassium phosphate buffer at 37°C for 5 minutes.

-

Substrate Addition: Add eugenol (at various concentrations, e.g., 1-100 µM) to the pre-warmed microsome suspension.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system. For glucuronidation assays, also add UDPGA and alamethicin. For sulfation assays, add PAPS.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile containing this compound at a known concentration.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining eugenol and the formed metabolites.

LC-MS/MS Method for Quantification of Eugenol and its Metabolites using this compound

This protocol provides a general framework for developing an LC-MS/MS method for the analysis of eugenol and its metabolites.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate eugenol from its metabolites.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the analyte.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for eugenol, this compound, and the target metabolites.

-

Eugenol: m/z 165 → 133

-

This compound: m/z 168 → 136

-

Eugenol Glucuronide: (m/z will depend on the specific conjugate)

-

Eugenol Sulfate: (m/z will depend on the specific conjugate)

-

-

Optimization: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte to maximize signal intensity.

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (this compound) against the concentration of the analyte.

-

Determine the concentration of eugenol and its metabolites in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key aspects of eugenol metabolism and the experimental workflow.

Caption: Metabolic pathways of eugenol.

Caption: Experimental workflow for in vitro eugenol metabolism.

Caption: Principle of Stable Isotope Labeling with this compound.

Conclusion

This compound is an indispensable tool for researchers investigating the metabolic fate of eugenol. Its use as an internal standard in LC-MS/MS analysis allows for the highly accurate and precise quantification of eugenol and its metabolites in various biological matrices. This capability is fundamental to conducting reliable pharmacokinetic studies, determining the kinetic parameters of metabolic enzymes, and ultimately, understanding the disposition of eugenol in the body. The detailed protocols and data presented in this guide provide a solid foundation for scientists and drug development professionals to design and execute robust metabolic studies of eugenol, contributing to a comprehensive assessment of its safety and therapeutic potential.

References

- 1. Effect of eugenol on cytochrome P450 1A2, 2C9, 2D6, and 3A4 activity in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of dietary eugenol on xenobiotic metabolism and mediation of UDP-glucuronosyltransferase and cytochrome P450 1A1 expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity and Enrichment of Eugenol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment levels of Eugenol-d3, a deuterated analog of eugenol. This compound serves as a critical internal standard in analytical and pharmacokinetic studies due to its utility in enhancing the accuracy of mass spectrometry and liquid chromatography analyses.[1] This document outlines the common specifications for isotopic purity, details the experimental methodologies used for its determination, and presents a logical workflow for these analytical procedures.

Introduction to this compound

This compound is a stable isotope-labeled version of eugenol, an aromatic compound naturally found in essential oils like clove oil. The notation "-d3" indicates that three hydrogen atoms in the methoxy group (-OCH3) have been replaced with deuterium atoms (-OCD3). This isotopic substitution provides a distinct mass difference between the labeled and unlabeled compound, making it an ideal internal standard for quantitative analysis of eugenol in various biological matrices. Its application is particularly valuable in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[1]

Isotopic Purity and Enrichment Data

The isotopic purity of this compound is a critical parameter that defines its quality and suitability for use as an internal standard. While specific values may vary between batches and suppliers, typical specifications for high-quality this compound are presented below. The data is compiled from typical product specifications and represents common industry standards.

| Parameter | Specification | Method of Analysis |

| Chemical Purity | ≥98% | HPLC, GC |

| Isotopic Purity | ≥98% | Mass Spectrometry, NMR |

| Deuterium Enrichment | ≥99 atom % D | Mass Spectrometry |

| Isotopic Distribution | ||

| d3 | Predominant species | Mass Spectrometry |

| d2 | Minor contribution | Mass Spectrometry |

| d1 | Trace contribution | Mass Spectrometry |

| d0 (unlabeled) | Minimal contribution | Mass Spectrometry |

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution and enrichment of deuterated compounds.[3][4]

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile. This solution is then further diluted to an appropriate concentration for MS analysis.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI) is used.

-

Data Acquisition: The instrument is calibrated to ensure high mass accuracy. Full-scan mass spectra of the this compound sample are acquired over a relevant m/z range.

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopic species (isotopologues) of this compound (d0, d1, d2, d3).

-

The relative intensity of each isotopologue peak is measured.

-

Corrections are made for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C).

-

The isotopic purity is calculated as the percentage of the d3 species relative to the sum of all deuterated and non-deuterated species.

-

The deuterium enrichment is calculated from the relative intensities of the different isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the location and extent of deuteration. Both ¹H (proton) and ²H (deuterium) NMR can be employed.[5]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent that does not have signals interfering with the analyte's signals (e.g., chloroform-d, acetone-d6).

-

¹H NMR Analysis:

-

A high-resolution ¹H NMR spectrum is acquired.

-

The absence or significant reduction of the signal corresponding to the methoxy protons (-OCH3) confirms successful deuteration at that position.

-

The isotopic purity can be estimated by comparing the integral of the residual methoxy proton signal to the integrals of other non-deuterated protons in the molecule.

-

-

²H NMR Analysis:

-

A ²H NMR spectrum is acquired.

-

A signal at the chemical shift corresponding to the methoxy group confirms the presence and location of the deuterium atoms.

-

Quantitative ²H NMR can be used to determine the deuterium enrichment.

-

Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for the determination of the isotopic purity of this compound.

Figure 1. A generalized workflow for the determination of isotopic purity of this compound.

Signaling Pathways and Logical Relationships

As this compound is primarily utilized as an inert internal standard in analytical methodologies, it is not expected to have its own distinct signaling pathway or biological activity that differs from unlabeled eugenol in a way that is relevant to its application. The key logical relationship is its chemical and physical similarity to eugenol, allowing it to co-elute and ionize similarly during analysis, while its mass difference allows for its distinct detection.

The following diagram illustrates the logical relationship in its application as an internal standard.

References

- 1. veeprho.com [veeprho.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of Eugenol-d3 Stock and Working Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol-d3 is the deuterated form of Eugenol, a naturally occurring phenolic compound found in essential oils of clove, nutmeg, and cinnamon. Due to its similar chemical and physical properties to Eugenol and its distinct mass, this compound is an ideal internal standard for the accurate quantification of Eugenol in various biological and environmental samples using mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Accurate preparation of stock and working solutions of this compound is critical for the reliability and reproducibility of analytical results.

This document provides a detailed protocol for the preparation of this compound stock and working solutions, including information on solubility, storage, and safety precautions.

Quantitative Data Summary

For accurate and reproducible results, precise preparation of solutions is paramount. The following tables provide essential information regarding the properties of this compound and examples for the preparation of stock solutions.

Table 1: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₀H₉D₃O₂ | [2] |

| Molecular Weight | 167.22 g/mol | |

| Appearance | Clear, colorless to pale yellow oil | [3] |

| Solubility | DMSO: 100 mg/mL (598.01 mM) (ultrasonication may be required)[1][2]Methanol: Soluble[1]Chloroform: Slightly soluble[3]Ethyl Acetate: Slightly soluble[3] | |

| Storage | Store solid at -20°C, protected from light.[1][2] |

Table 2: Example Preparation of this compound Stock Solutions

This table provides the required mass of this compound to prepare stock solutions of common concentrations.

| Desired Concentration | Volume | Solvent | Mass of this compound Required |

| 10 mg/mL | 1 mL | DMSO or Methanol | 10 mg |

| 1 mg/mL | 1 mL | DMSO or Methanol | 1 mg |

| 10 mM | 1 mL | DMSO or Methanol | 1.672 mg |

| 5 mM | 5 mL | DMSO or Methanol | 4.181 mg |

| 1 mM | 10 mL | DMSO or Methanol | 1.672 mg |

Note: Calculations are based on the molecular weight of 167.22 g/mol .

Experimental Protocols

Materials and Equipment

-

This compound (solid, ≥98% isotopic purity)

-

High-purity solvents (e.g., DMSO, Methanol, HPLC or MS-grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Vortex mixer

-

Ultrasonic bath (optional, for enhancing dissolution in DMSO)

-

Amber glass vials for storage

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mg/mL this compound Stock Solution

-

Preparation: Bring the vial of solid this compound to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh 10 mg of this compound using an analytical balance.

-

Dissolution: Transfer the weighed this compound to a 1 mL volumetric flask. Add approximately 0.8 mL of the chosen solvent (e.g., Methanol or DMSO).

-

Mixing: Cap the flask and vortex until the solid is completely dissolved. If using DMSO, brief ultrasonication may be used to aid dissolution.[1][2]

-

Final Volume Adjustment: Once dissolved, carefully add the solvent to the 1 mL mark of the volumetric flask.

-

Homogenization: Invert the flask several times to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution to a clean, amber glass vial. Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C or -80°C.[1][4] For solutions stored at -80°C, use within 6 months; for those at -20°C, use within 1 month.[4] It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[2][4]

Protocol for Preparing Working Solutions

Working solutions are prepared by diluting the stock solution to the desired final concentration using an appropriate solvent or matrix. The dilution formula C₁V₁ = C₂V₂ is used for this purpose, where:

-

C₁ = Concentration of the stock solution

-

V₁ = Volume of the stock solution to be used

-

C₂ = Desired concentration of the working solution

-

V₂ = Final volume of the working solution

Example: Preparing a 10 µg/mL Working Solution from a 1 mg/mL Stock Solution

-

Calculation:

-

C₁ = 1 mg/mL = 1000 µg/mL

-

C₂ = 10 µg/mL

-

V₂ = 1 mL (or desired final volume)

-

V₁ = (C₂ x V₂) / C₁ = (10 µg/mL x 1 mL) / 1000 µg/mL = 0.01 mL = 10 µL

-

-

Preparation:

-

Pipette 10 µL of the 1 mg/mL this compound stock solution into a clean vial.

-

Add 990 µL of the desired solvent or matrix to reach a final volume of 1 mL.

-

Vortex thoroughly to ensure homogeneity.

-

This working solution is now ready for use, for example, to be spiked into samples before extraction.[1]

-

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for preparing this compound solutions and a simplified representation of a signaling pathway modulated by Eugenol.

Caption: Workflow for this compound Stock and Working Solution Preparation.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eugenol inhibits oxidative phosphorylation and fatty acid oxidation via downregulation of c-Myc/PGC-1β/ERRα signaling pathway in MCF10A-ras cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Eugenol-d3 in Pharmacokinetic Studies: A Detailed Guide for Researchers

Introduction

Eugenol, a naturally occurring phenolic compound found in essential oils of plants like clove and cinnamon, is recognized for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anesthetic properties. To rigorously evaluate its therapeutic potential and safety profile, comprehensive pharmacokinetic (PK) studies are essential. Eugenol-d3, a stable isotope-labeled derivative of eugenol, serves as an invaluable tool in these investigations, primarily utilized as an internal standard for the precise and accurate quantification of eugenol in complex biological matrices. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals engaged in the pharmacokinetic analysis of eugenol.

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry. The addition of a known quantity of this compound to biological samples prior to extraction and analysis allows for the correction of variability introduced during sample preparation and instrument analysis, thereby ensuring the reliability of the pharmacokinetic data obtained.

Data Presentation: Pharmacokinetic Parameters of Eugenol

The following table summarizes the key pharmacokinetic parameters of eugenol determined in various preclinical studies. The quantification of eugenol in these studies typically employs analytical methods where a stable isotope-labeled internal standard like this compound is highly recommended for optimal accuracy.

| Species | Dosage and Route | Cmax (µg/mL) | t1/2 (h) | AUC (µg·h/mL) | Reference |

| Carp (Cyprinus carpio) | 20 mg/L medicated bath | 10.86 | 3.68 | 14.15 (AUC0-t) | [1][2] |

| Carp (Cyprinus carpio) | 35 mg/L medicated bath | 17.21 | 4.22 | 18.91 (AUC0-t) | [1][2] |

| Carp (Cyprinus carpio) | 75 mg/L medicated bath | 37.32 | 9.31 | 44.56 (AUC0-t) | [1][2] |

| Rat (Sprague-Dawley) | 40 mg/kg oral gavage | ~0.25 (plasma) | 14.0 (plasma) | Not Reported | [3][4] |

| Rat (Sprague-Dawley) | 40 mg/kg oral gavage | Not Reported | 18.3 (blood) | Not Reported | [3][4] |

| Rat (Sprague-Dawley) | 20 mg/kg intravenous | Not Reported | Not Reported | Not Reported | [5][6] |

| Rat | 125 mg/kg oral | Not Reported | 0.26 | Not Reported | [1] |

Experimental Protocols

In-Life Phase: Animal Dosing and Sample Collection (Rodent Model)

This protocol outlines a general procedure for a pharmacokinetic study of eugenol in rats.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Eugenol

-

Vehicle for dosing (e.g., corn oil)

-

Gavage needles

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (e.g., containing K2EDTA)

-

Metabolic cages for urine collection

-

Centrifuge

Protocol:

-

Acclimation: Acclimate rats to the housing conditions for at least 3 days prior to the experiment.

-

Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Dosing: Prepare a formulation of eugenol in the chosen vehicle. Administer a single oral dose of eugenol (e.g., 40 mg/kg) via oral gavage.[3][4]

-

Blood Sampling: Collect serial blood samples (approximately 0.25 mL) from the jugular vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.[4]

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

-

Urine Collection: House a separate group of rats in metabolic cages for the collection of urine over 24 hours to identify metabolites.[5][6]

-

Sample Storage: Store all plasma and urine samples at -80°C until analysis.

Bioanalytical Phase: Quantification of Eugenol using LC-MS/MS with this compound Internal Standard

This protocol provides a method for the extraction and quantification of eugenol from plasma samples.

Materials:

-

Eugenol standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Preparation of Standard and Internal Standard Solutions:

-

Prepare a stock solution of eugenol in methanol.

-

Prepare a stock solution of this compound in methanol.

-

Prepare working solutions of eugenol for the calibration curve and quality control (QC) samples by serial dilution of the stock solution.

-

Prepare a working solution of this compound.

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add a specific volume of the this compound internal standard working solution.

-

Add three volumes of ice-cold acetonitrile (e.g., 300 µL) to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions (example):

-

Column: C18 analytical column (e.g., 100 x 2 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate eugenol from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Eugenol: Monitor a specific precursor-to-product ion transition (e.g., determined by infusion of the eugenol standard).

-

This compound: Monitor the corresponding precursor-to-product ion transition for the deuterated internal standard. The precursor ion will be shifted by +3 Da compared to eugenol.

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of eugenol to this compound against the concentration of the eugenol standards.

-

Determine the concentration of eugenol in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Experimental Workflow for a Pharmacokinetic Study

Caption: A generalized workflow for conducting a pharmacokinetic study of eugenol.

Metabolic Pathway of Eugenol

References

- 1. The pharmacokinetic and residue depletion study of eugenol in carp (Cyprinus carpio) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The pharmacokinetic and residue depletion study of eugenol in carp (Cyprinus carpio) [frontiersin.org]

- 3. Pharmacokinetics of eugenol and its effects on thermal hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and anesthetic activity of eugenol in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Eugenol in Complex Matrices using Eugenol-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol (4-allyl-2-methoxyphenol) is a naturally occurring phenolic compound found in various essential oils, most notably clove oil. It is widely utilized in the food, fragrance, and pharmaceutical industries for its aromatic properties and diverse biological activities, including anti-inflammatory, antioxidant, analgesic, and antimicrobial effects. Accurate and precise quantification of eugenol in complex matrices such as biological fluids (plasma, tissue) and food products is crucial for pharmacokinetic studies, quality control, and safety assessments. The use of a stable isotope-labeled internal standard, such as Eugenol-d3, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.

These application notes provide detailed protocols for the analysis of eugenol in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as the internal standard. Additionally, relevant signaling pathways of eugenol are illustrated to provide a broader context for its biological significance.

Quantitative Data Summary

The following tables summarize quantitative data from various validated methods for the analysis of eugenol. This allows for a comparative overview of different analytical approaches.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Eugenol Analysis

| Parameter | Method 1 (Fish Tissue)[1] | Method 2 (Clove Oil) |

| Instrumentation | GC-IT-MS/MS | GC-MS |

| Internal Standard | This compound | Not specified |

| Linearity Range | 5–1000 µg/L | 10 to 1,000 µL/L |

| Correlation Coefficient (r²) | 0.9996 | > 0.99 |

| Limit of Detection (LOD) | 5.0 µg/kg | 3 µL/L |

| Limit of Quantification (LOQ) | 10.0 µg/kg | 10 µL/L |

| Recovery | -2.20% to 8.89% (expressed as relative error) | Not specified |

| Precision (%RSD) | < 9.74% | Not specified |

Table 2: Liquid Chromatography (LC) Methods for Eugenol Analysis

| Parameter | Method 1 (Clove Extract - HPLC-DAD)[2][3] | Method 2 (Spices - UPLC)[4] | Method 3 (Rat Plasma - LC-ESI-QIT)[2] |

| Instrumentation | HPLC-DAD | UPLC | LC-ESI-QIT MS |

| Internal Standard | Not specified | Not specified | Not specified |

| Linearity Range | 12.5 to 1000 ng/mL | 10–100 ng/mL | 100-20,000 ng/mL |

| Correlation Coefficient (r²) | > 0.9999 | Not specified | Not specified |

| Limit of Detection (LOD) | 0.81 ng/mL | Not specified | 0.5 pg (on column) |

| Limit of Quantification (LOQ) | 2.47 ng/mL | Not specified | Not specified |

| Recovery | 103.7% (average) | Not specified | Not specified |

| Precision (%RSD) | Intra-day: 0.08-0.27%, Inter-day: 0.32-1.19% | Not specified | Not specified |

Experimental Protocols

Protocol 1: Analysis of Eugenol in Fish Tissue by GC-IT-MS/MS with this compound

This protocol is based on the validated method described by Liu et al. (2017) for the determination of eugenol in various fish tissues.[1]

1. Materials and Reagents

-

Eugenol standard

-

This compound internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Deionized water

2. Sample Preparation (QuEChERS Extraction)

-

Homogenize 2 g of fish tissue sample.

-

Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.

-

Spike the sample with the this compound internal standard solution.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant (acetonitrile layer) to a clean tube.

-

Take a 1.5 mL aliquot of the supernatant and add 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent for dispersive solid-phase extraction (d-SPE) cleanup.

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

-

Collect the supernatant and filter through a 0.22 µm filter before GC-MS analysis.

3. GC-MS/MS Instrumental Conditions

-

Gas Chromatograph: Agilent 7890A GC or equivalent

-

Mass Spectrometer: Agilent 240 Ion Trap MS or equivalent

-

Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 min

-

Ramp 1: 20°C/min to 180°C

-

Ramp 2: 30°C/min to 280°C, hold for 2 min

-

-

Ion Source: Electron Ionization (EI) at 70 eV

-

MS/MS Transitions:

-

Eugenol: Monitor appropriate precursor and product ions (e.g., m/z 164 -> 149, 131)

-

This compound: Monitor appropriate precursor and product ions (e.g., m/z 167 -> 152)

-

4. Quantification

-

Construct a calibration curve by plotting the peak area ratio of eugenol to this compound against the concentration of the eugenol standards.

-

Quantify the eugenol concentration in the samples using the calibration curve.

Protocol 2: Analysis of Eugenol in Rat Plasma by UPLC-MS/MS with this compound (A Proposed Method)

This protocol is a proposed method based on common practices for bioanalytical UPLC-MS/MS, integrating elements from various sources for the analysis of small molecules in plasma.

1. Materials and Reagents

-

Eugenol standard

-

This compound internal standard (IS)

-

Acetonitrile (ACN), LC-MS grade, with 0.1% formic acid

-

Water, LC-MS grade, with 0.1% formic acid

-

Rat plasma (blank)

2. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Spike with 10 µL of this compound internal standard solution.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Transfer to an autosampler vial for UPLC-MS/MS analysis.

3. UPLC-MS/MS Instrumental Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: Linear gradient to 95% B

-

2.5-3.0 min: Hold at 95% B

-

3.1-4.0 min: Return to 10% B and re-equilibrate

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Ion Source: Electrospray Ionization (ESI), negative or positive mode (to be optimized)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Eugenol: To be determined (e.g., precursor ion [M-H]⁻ at m/z 163.1)

-

This compound: To be determined (e.g., precursor ion [M-H]⁻ at m/z 166.1)

-

4. Quantification

-

Construct a calibration curve using blank plasma spiked with known concentrations of eugenol and a fixed concentration of this compound.

-

Plot the peak area ratio of eugenol to this compound against the concentration of eugenol.

-

Determine the concentration of eugenol in the unknown samples from the calibration curve.

Signaling Pathway Diagrams

Eugenol exerts its biological effects through the modulation of various cellular signaling pathways. The following diagrams, created using the DOT language, illustrate two key pathways involved in its anti-inflammatory and antioxidant activities.

Caption: Experimental workflow for the quantitative analysis of eugenol.

Caption: Eugenol's inhibition of the NF-κB signaling pathway.

Caption: Eugenol's activation of the Nrf2 antioxidant pathway.

References

- 1. Box–Behenken-Supported Development and Validation of UPLC Method for the Estimation of Eugenol in Syzygium aromaticum, Cinnamomum tamala, and Myristica fragrance [mdpi.com]

- 2. [PDF] Quantitative analysis of eugenol in clove extract by a validated HPLC method. | Semantic Scholar [semanticscholar.org]

- 3. Quantitative analysis of eugenol in clove extract by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Method Development for Eugenol Analysis Using a Deuterated Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eugenol (4-allyl-2-methoxyphenol) is a naturally occurring phenolic compound found in various essential oils, most notably in cloves, nutmeg, and cinnamon. It possesses a wide range of pharmacological properties, including antibacterial, anti-inflammatory, analgesic, and antioxidant effects.[1][2] These properties have led to its extensive use in the food, fragrance, and pharmaceutical industries. Accurate and robust analytical methods are crucial for the pharmacokinetic studies, quality control of essential oils, and clinical monitoring of eugenol.

The use of a deuterated internal standard, such as eugenol-d3, is highly recommended for quantitative analysis by mass spectrometry (MS).[3] Stable isotope-labeled internal standards exhibit similar chemical and physical properties to the analyte of interest, allowing for correction of variability during sample preparation and analysis, thereby improving the accuracy and precision of the method.[3]

This application note provides detailed protocols for the analysis of eugenol in biological matrices using a deuterated internal standard with both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Protocols

Sample Preparation from Plasma using Protein Precipitation

This protocol is suitable for the extraction of eugenol from plasma samples prior to LC-MS/MS or GC-MS analysis.

Materials:

-

Plasma samples

-

This compound internal standard solution (in methanol)

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

Nitrogen evaporator (optional)

-

Reconstitution solution (e.g., 50:50 acetonitrile:water)

Protocol:

-

Thaw plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Spike the sample with an appropriate volume of the this compound internal standard solution to achieve a final concentration within the calibration range.

-

Add 300 µL of ice-cold acetonitrile to the plasma sample.[4]

-

Vortex the mixture vigorously for 1 minute to precipitate the proteins.

-

Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.[4]

-

Carefully transfer the supernatant to a new clean tube.

-

(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]

-

Reconstitute the dried extract in 100 µL of the reconstitution solution.

-

Vortex the reconstituted sample for 30 seconds.

-

The sample is now ready for injection into the LC-MS/MS or GC-MS system.

GC-MS Analysis of Eugenol

This protocol describes a general method for the quantification of eugenol using a deuterated internal standard.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for phenol analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

GC-MS Parameters:

| Parameter | Value |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 10:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Start at 100°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | Eugenol: m/z 164, 149, 131; this compound: m/z 167, 152, 134 |

HPLC-MS/MS Analysis of Eugenol

This protocol provides a general method for the sensitive quantification of eugenol using a deuterated internal standard.

Instrumentation:

-

High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (HPLC-MS/MS)

-

Reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm)

HPLC-MS/MS Parameters:

| Parameter | Value |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 5 min, hold for 2 min, return to 30% B and equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp | 400°C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Eugenol: 165.1 > 133.1; this compound: 168.1 > 136.1 |

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of eugenol by GC-MS and HPLC-MS.

Table 1: GC-MS Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 200 - 1000 ng/mL | [5] |

| Correlation Coefficient (r²) | > 0.99 | [5] |

| Limit of Detection (LOD) | 64.31 ng/mL | [5] |

| Limit of Quantification (LOQ) | - | |

| Precision (%RSD) | < 15% | |

| Accuracy/Recovery (%) | 98.1% | [5] |

Table 2: HPLC-MS/MS Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 12.5 - 1000 ng/mL | [6] |

| Correlation Coefficient (r²) | > 0.9999 | [6] |

| Limit of Detection (LOD) | 0.81 ng/mL | [6] |

| Limit of Quantification (LOQ) | 2.47 ng/mL | [6] |

| Intra-day Precision (%RSD) | 0.08 - 0.27% | [6] |

| Inter-day Precision (%RSD) | 0.32 - 1.19% | [6] |

| Accuracy/Recovery (%) | 98.7 - 103.7% | [6][7] |

Visualizations

Discussion

The choice between GC-MS and HPLC-MS/MS for eugenol analysis depends on several factors, including the required sensitivity, sample matrix, and available instrumentation.

-

GC-MS is a robust and reliable technique for the analysis of volatile and semi-volatile compounds like eugenol. Derivatization is generally not required, simplifying sample preparation. The use of a deuterated internal standard effectively corrects for any variability in injection volume and matrix effects.

-

HPLC-MS/MS offers higher sensitivity and specificity, making it ideal for the analysis of eugenol in complex biological matrices at low concentrations.[8] The use of a deuterated internal standard is crucial to compensate for matrix effects and variations in ionization efficiency. The presented method utilizes electrospray ionization in positive mode, which provides excellent sensitivity for eugenol.

Signaling Pathway

Eugenol has been shown to exert its anti-inflammatory effects through the modulation of various signaling pathways. One of the key mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[9][10] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and COX-2.[9] Eugenol has been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[10] This leads to a reduction in the production of inflammatory mediators.

Conclusion

This application note provides detailed and validated methods for the quantitative analysis of eugenol in biological samples using a deuterated internal standard. Both GC-MS and HPLC-MS/MS are suitable techniques, with the choice depending on the specific application and required sensitivity. The use of a deuterated internal standard is essential for achieving accurate and precise results. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the study of eugenol.

References

- 1. researchgate.net [researchgate.net]

- 2. Essential Oils as Green Antibacterial Modifiers of Polymeric Materials [mdpi.com]

- 3. Anti-Inflammatory Properties of Eugenol in Lipopolysaccharide-Induced Macrophages and Its Role in Preventing β-Cell Dedifferentiation and Loss Induced by High Glucose-High Lipid Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of eugenol in clove extract by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Determination of eugenol in rat plasma by liquid chromatography-quadrupole ion trap mass spectrometry using a simple off-line dansyl chloride derivatization reaction to enhance signal intensity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application of Eugenol-d3 in Food and Beverage Quality Control: A Detailed Guide

Introduction

Eugenol, a naturally occurring phenolic compound, is a key component in many essential oils, notably clove oil. It is widely used in the food and beverage industry as a flavoring agent and preservative due to its characteristic aroma and antimicrobial properties. Accurate quantification of eugenol is crucial for ensuring product consistency, meeting regulatory requirements, and controlling sensory attributes. The use of a stable isotope-labeled internal standard, such as Eugenol-d3, in conjunction with mass spectrometry-based methods, offers a robust and reliable approach for the precise determination of eugenol content in complex food and beverage matrices. This application note provides detailed protocols for the quantification of eugenol using this compound as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the quantification of compounds. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. This compound is chemically identical to eugenol but has a higher mass due to the replacement of three hydrogen atoms with deuterium. This allows it to be distinguished from the native eugenol by a mass spectrometer. By measuring the ratio of the signal from the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by sample loss during preparation or variations in instrument response.

Data Presentation

The following table summarizes the validation parameters for the quantification of eugenol using this compound as an internal standard in various matrices.

| Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | UPLC-MS/MS | Aquatic Products | 2–100 ng/mL | 0.5–1.5 µg/kg | 2.0–5.0 µg/kg | 67.0–106.4 |[1][2] | | HPLC-DAD | Clove Extract | 12.5–1000 ng/mL | 0.81 ng/mL | 2.47 ng/mL | 103.7 |[3] | | UPLC | Spices | 10–100 ng/mL | 4.81 ng/mL | 14.58 ng/mL | 98.93–101.51 |[4] | | GC-FID | Clove Extract | 200–1000 ng/mL | 64.31 ng/mL | - | 98.1 |[5] | | LC-MS/MS | Essential Oils | 10–400 ng/mL | - | 10 ng/mL | - |[3] |

Experimental Protocols

Protocol 1: Quantification of Eugenol in Spices by GC-MS

This protocol describes the determination of eugenol in solid spice matrices using gas chromatography-mass spectrometry with this compound as an internal standard.

1. Materials and Reagents

-

Eugenol standard (≥98% purity)

-

This compound internal standard (≥98% isotopic purity)

-

Methanol (HPLC grade)

-

Dichloromethane (GC grade)

-

Anhydrous sodium sulfate

-

Spice sample (e.g., ground cloves, cinnamon)

2. Sample Preparation

-

Weigh 1.0 g of the homogenized spice sample into a 50 mL centrifuge tube.

-

Add a known amount of this compound internal standard solution in methanol.

-

Add 10 mL of methanol to the tube.

-

Vortex for 1 minute to ensure thorough mixing.

-

Extract the sample using ultrasonication for 15 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Repeat the extraction (steps 3-7) with another 10 mL of methanol.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of dichloromethane.

-

Pass the reconstituted extract through a 0.45 µm syringe filter into a GC vial.

3. GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Mass Spectrometer: Agilent 5975C or equivalent

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp to 150 °C at 10 °C/min

-

Ramp to 250 °C at 20 °C/min, hold for 5 minutes

-

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Eugenol: m/z 164, 149, 131

-

This compound: m/z 167, 152

-

4. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of eugenol to the peak area of this compound against the concentration of eugenol standards.

-

Quantify the amount of eugenol in the sample by using the calibration curve.

Protocol 2: Quantification of Eugenol in Beverages by LC-MS/MS

This protocol is suitable for the analysis of eugenol in liquid matrices such as flavored waters, teas, and soft drinks.

1. Materials and Reagents

-

Eugenol standard (≥98% purity)

-

This compound internal standard (≥98% isotopic purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

Anhydrous magnesium sulfate

-

Beverage sample

2. Sample Preparation

-

Degas carbonated beverage samples by sonication for 10 minutes.

-

Take a 5 mL aliquot of the beverage sample into a 15 mL centrifuge tube.

-

Add a known amount of this compound internal standard solution in methanol.

-

Add 5 mL of acetonitrile to the tube.

-

Add 1 g of anhydrous magnesium sulfate, 25 mg of PSA, and 25 mg of C18 sorbent.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 5000 rpm for 5 minutes.

-

Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.

3. LC-MS/MS Instrumental Parameters

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent

-

Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

-

0-1 min: 30% B

-